3-Iodothiophene

Catalog No.
S749439
CAS No.
10486-61-0
M.F
C4H3IS
M. Wt
210.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodothiophene

CAS Number

10486-61-0

Product Name

3-Iodothiophene

IUPAC Name

3-iodothiophene

Molecular Formula

C4H3IS

Molecular Weight

210.04 g/mol

InChI

InChI=1S/C4H3IS/c5-4-1-2-6-3-4/h1-3H

InChI Key

WGKRMQIQXMJVFZ-UHFFFAOYSA-N

SMILES

C1=CSC=C1I

Canonical SMILES

C1=CSC=C1I

Studies have shown that 3-Iodothiophene can be incorporated into the structures of various bioactive molecules, potentially influencing their pharmacological properties. For example, research suggests its application in the synthesis of potential anti-cancer agents, anti-inflammatory compounds, and drugs targeting neurodegenerative diseases []. While still in the early stages of exploration, these findings highlight the potential of 3-Iodothiophene as a tool for developing novel therapeutic strategies.

Chemical Synthesis

Beyond its application in drug discovery, 3-Iodothiophene plays a crucial role in various chemical synthesis processes. Its versatility stems from the reactive nature of the iodine atom, which readily participates in various chemical reactions.

Scientists utilize 3-Iodothiophene as a key intermediate in the total synthesis of numerous complex molecules, including natural products, intricate pharmaceuticals, and diverse polymers []. The presence of the iodine group facilitates the introduction of desired functional groups into the target molecule, enabling the construction of complex chemical structures with precise control. This characteristic makes 3-Iodothiophene a valuable tool in the hands of synthetic chemists aiming to create novel and sophisticated molecules.

Material Science

The unique properties of 3-Iodothiophene have attracted interest in the field of material science. Researchers are exploring its potential applications in the development of innovative materials with specific functionalities.

One area of investigation involves the use of 3-Iodothiophene in the design of organic semiconductors. Its ability to conduct electricity under certain conditions makes it a candidate material for applications in organic electronics, such as the development of organic solar cells and light-emitting diodes (LEDs) []. Additionally, studies are ongoing to explore the potential of 3-Iodothiophene in the creation of novel materials with tailored properties for various technological applications.

3-Iodothiophene is an organoiodine compound with the chemical formula C₄H₃IS. It is a colorless liquid with a heterocyclic aromatic structure, meaning it contains a five-membered ring with alternating carbon and sulfur atoms, and one iodine atom attached to the third carbon position in the ring [, ].

This compound serves as a valuable intermediate in organic synthesis due to the reactivity of the iodine group, which can be readily substituted with various functional groups to create complex molecules [].


Molecular Structure Analysis

The key feature of 3-iodothiophene's structure is the five-membered aromatic ring containing one sulfur and four carbon atoms. The iodine atom is attached to the third carbon (counting from the sulfur atom) with a carbon-iodine single bond []. This aromatic ring system exhibits delocalization of electrons, contributing to its stability and unique reactivity. The presence of the electronegative iodine atom withdraws electron density from the ring, particularly at the carbon atom it's bonded to (C-3) and the adjacent carbon (C-2). This makes these positions more susceptible to nucleophilic attack, a crucial aspect of its usefulness in organic synthesis [].


Chemical Reactions Analysis

3-Iodothiophene undergoes various chemical reactions due to the reactivity of the carbon-iodine bond. Here are some notable examples:

  • Substitution Reactions: The C-I bond can be readily substituted with other functional groups using nucleophilic aromatic substitution (S_NAr) reactions. Common nucleophiles used include amines, amides, thiols, and Grignard reagents. For instance, reacting 3-iodothiophene with methylamine (CH₃NH₂) in the presence of a palladium catalyst yields 3-aminothiophene (C₄H₃NS) [].
C₄H₃IS  + CH₃NH₂ → C₄H₃NS + HI (Equation 1)
  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are another powerful tool for functionalizing 3-iodothiophene. These reactions allow the replacement of the iodine atom with various carbon-based groups like aryl, vinyl, or alkyl groups. This versatility opens doors for the synthesis of diverse organic molecules [].

Physical And Chemical Properties Analysis

  • Melting Point: 22-24 °C []
  • Boiling Point: 175-177 °C []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ethanol; insoluble in water []
  • Stability: Light-sensitive and should be stored under inert atmosphere []

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10486-61-0

Wikipedia

3-Iodothiophene

Dates

Modify: 2023-08-15

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